5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Amide Bond Formation: The final step involves the coupling of the halogenated quinazolinone with 5-bromo-2-chlorobenzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone moiety, forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its halogenated aromatic rings and quinazolinone core make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases, such as cancer or infectious diseases, due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzymes or blocking receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- 5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide
Uniqueness
Compared to similar compounds, 5-bromo-2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide may exhibit unique properties due to the specific positioning of the bromine and chlorine atoms, as well as the nature of the amide linkage
Properties
IUPAC Name |
5-bromo-2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O2/c1-13-25-20-8-3-2-7-17(20)22(29)27(13)16-6-4-5-15(12-16)26-21(28)18-11-14(23)9-10-19(18)24/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBKHYSTWHOBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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